![molecular formula C8H10O2 B2960472 Spiro[2.5]octane-4,6-dione CAS No. 280568-01-6](/img/structure/B2960472.png)

Spiro[2.5]octane-4,6-dione

Descripción general

Descripción

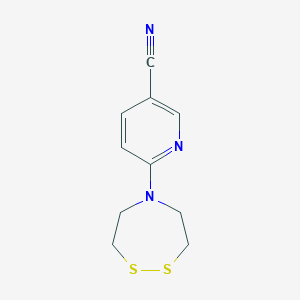

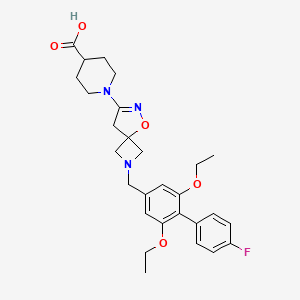

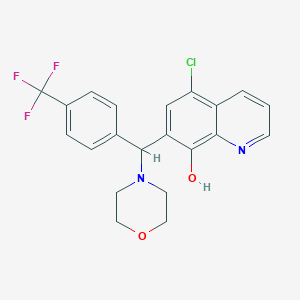

Spiro[2.5]octane-4,6-dione is a chemical compound with the molecular formula C8H10O2 . It is also known as 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione .

Molecular Structure Analysis

The molecular structure of Spiro[2.5]octane-4,6-dione consists of two rings sharing the same atom . The InChI code for this compound is 1S/C8H10O2/c9-6-1-2-8(3-4-8)7(10)5-6/h1-5H2 .Physical And Chemical Properties Analysis

Spiro[2.5]octane-4,6-dione has a molecular weight of 138.17 . It is a solid at room temperature and should be stored in a refrigerator . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.Aplicaciones Científicas De Investigación

Synthesis of Spiro[2.5]octa-4,7-dien-6-ones

Spiro[2.5]octane-4,6-dione is used in the synthesis of spiro[2.5]octa-4,7-dien-6-ones . This process involves the use of para-quinone methides and proceeds smoothly in high yields under mild conditions without the use of metals . The products obtained from this synthesis contain two or three consecutive quaternary centers .

Synthesis of 2′,3′-Nonsubstituted Cycloalkane-1,3-dione-2-spirocyclopropanes

Spiro[2.5]octane-4,6-dione is also used in the synthesis of 2′,3′-nonsubstituted cyclohexane-1,3-dione-2-spirocyclopropanes . This synthesis uses a sulfonium salt and proceeds at room temperature, providing the corresponding spirocyclopropanes in high yields . The synthetic method can also be applied to 1,3-cyclopentanedione, 1,3-cycloheptanedione, 1,3-indanedione, acyclic 1,3-diones, ethyl acetoacetate, and Meldrum’s acid .

Synthesis of Spiro-oxindole Scaffolds

Spiro[2.5]octane-4,6-dione can be used in the synthesis of spiro-oxindole scaffolds . These scaffolds are structurally diverse and are named spiro[indole-[4 H]pyrazolo[3,4-b]quinolines] and spiro[indoline pyrazolo[3,4-b]pyridine]carbonitrile .

Safety and Hazards

Direcciones Futuras

While specific future directions for Spiro[2.5]octane-4,6-dione are not mentioned in the available resources, spirocyclic compounds in general have seen a dramatic increase in attention in recent years due to their promising biological activity . They are considered important structures for applications in medicinal chemistry, as intermediates or final products in total synthesis, and as model compounds for the development of enantioselective catalytic methodologies .

Mecanismo De Acción

Mode of Action

It is known that the compound is involved in the synthesis of various spirocyclic compounds . These compounds are known for their high reactivity, which is attributed to their strong ring strain .

Biochemical Pathways

It is used in the synthesis of various spirocyclic compounds, which are known to be involved in a variety of biochemical pathways .

Result of Action

It is known that the compound is involved in the synthesis of various spirocyclic compounds, which are known to have a variety of effects in biological systems .

Action Environment

It is known that the compound is stable under normal storage conditions .

Propiedades

IUPAC Name |

spiro[2.5]octane-6,8-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c9-6-1-2-8(3-4-8)7(10)5-6/h1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVSNPBIXAFEBRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CC2)C(=O)CC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spiro[2.5]octane-4,6-dione | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-2-oxo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2960402.png)